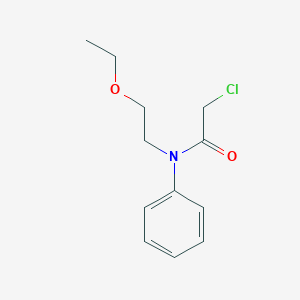
ACETAMIDE,2-CHLORO-N-(2-ETHOXYETHYL)-N-PHENYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a chloro group and an ethoxyethyl group attached to the acetanilide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- typically involves the reaction of 2-chloroacetanilide with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{2-chloroacetanilide} + \text{2-ethoxyethylamine} \rightarrow \text{Acetanilide, 2-chloro-N-(2-ethoxyethyl)-} ]
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of the chloro group or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetanilide derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a model compound in biochemical assays.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- involves its interaction with specific molecular targets. The chloro and ethoxyethyl groups may play a role in its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving enzyme inhibition, receptor binding, or other biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloroacetanilide
- N-(2-ethoxyethyl)acetanilide
- N-phenylacetamide
Uniqueness
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is unique due to the presence of both a chloro group and an ethoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
102411-00-7 |
|---|---|
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethoxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-8-14(12(15)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI-Schlüssel |
ABQSXHQIAIWLAX-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
Kanonische SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
102411-00-7 |
Synonyme |
2-chloro-N-(2-ethoxyethyl)-N-phenyl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


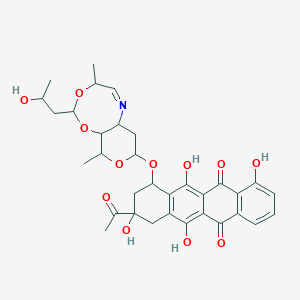
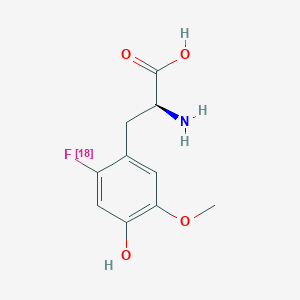
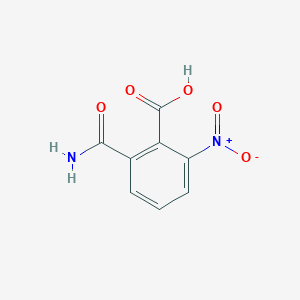
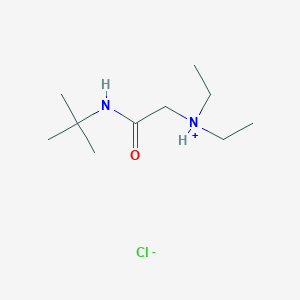
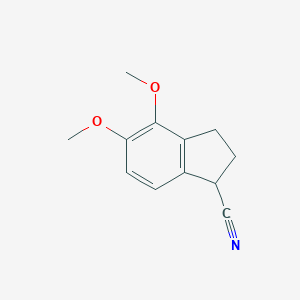
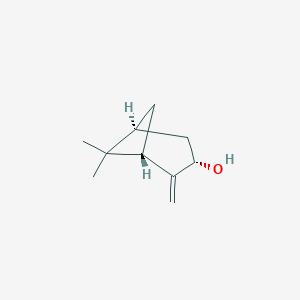
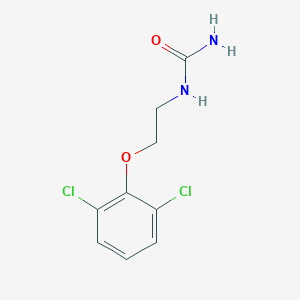
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
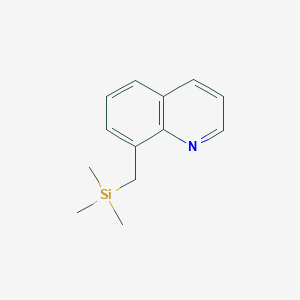
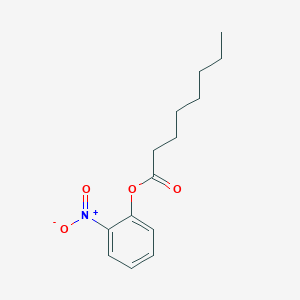
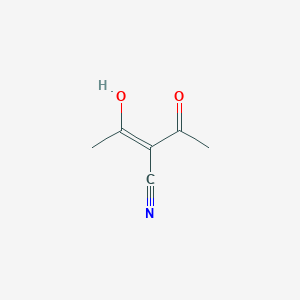
![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)
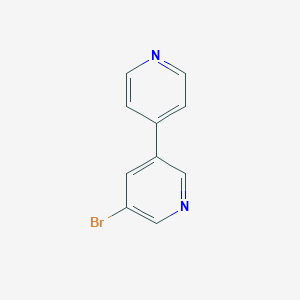
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
